molecular formula C16H14N2O2 B2905680 4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one CAS No. 899392-66-6

4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one

Cat. No.: B2905680
CAS No.: 899392-66-6
M. Wt: 266.3
InChI Key: XNTYGTIXNHKBCE-UHFFFAOYSA-N
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Description

4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one is a complex organic compound that features both imidazole and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 1H-imidazole with a suitable aldehyde to form an imidazole derivative, followed by cyclization with a chromenone precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include oxidized imidazole derivatives, reduced chromenone derivatives, and substituted imidazole compounds .

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The chromenone moiety can interact with cellular receptors, influencing signal transduction pathways. These interactions result in various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)benzoic acid
  • 4-(1H-imidazol-1-yl)benzaldehyde
  • 4-(1H-imidazol-1-yl)methylbenzene

Uniqueness

4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one is unique due to its dual functionality, combining the properties of both imidazole and chromenone. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16-8-13(9-18-5-4-17-10-18)14-6-11-2-1-3-12(11)7-15(14)20-16/h4-8,10H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTYGTIXNHKBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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